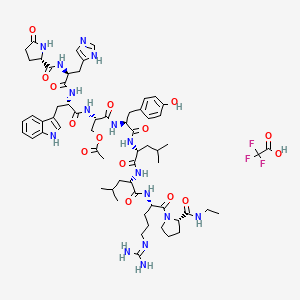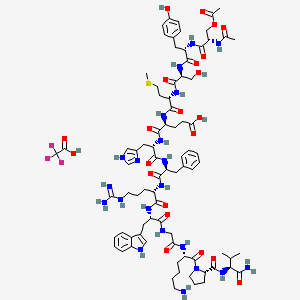
H-Arg-Arg-AMC Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Arg-Arg-AMC Hydrochloride (H-Arg-Arg-AMC HCl) is a small molecule that is used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid arginine and is used in a variety of biochemical and physiological studies. H-Arg-Arg-AMC HCl has a wide range of uses and has been found to be a valuable tool for research in the fields of biochemistry, physiology and medicine.
Wissenschaftliche Forschungsanwendungen
H-Arg-Arg-AMC HCl has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological studies, such as the study of neurotransmitter release, enzyme activity, and receptor binding. It is also used in studies of cell signaling pathways and in drug development.
Wirkmechanismus
H-Arg-Arg-AMC HCl works by acting as an agonist at certain receptor sites. It binds to specific receptors in the body and activates them, leading to a cascade of biochemical reactions that result in a physiological response. This response can be used to study the effects of drugs or to study the function of certain proteins or enzymes.
Biochemical and Physiological Effects
H-Arg-Arg-AMC HCl has been found to have a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters, activate certain enzymes, and alter the activity of certain receptors. It has also been found to have an effect on the expression of certain genes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
H-Arg-Arg-AMC HCl is an ideal tool for laboratory experiments due to its ease of synthesis and its wide range of biochemical and physiological effects. However, it is important to note that the effects of H-Arg-Arg-AMC HCl can vary depending on the concentration and the type of experiment being performed. Additionally, the effects of H-Arg-Arg-AMC HCl can be unpredictable and dangerous if used without proper safety precautions.
Zukünftige Richtungen
H-Arg-Arg-AMC HCl has a wide range of potential applications in the fields of biochemistry, physiology, and medicine. Future research could focus on further understanding the biochemical and physiological effects of H-Arg-Arg-AMC HCl, as well as exploring its potential use in drug development and in the study of cell signaling pathways. Additionally, further research could be conducted to determine the potential toxicity of H-Arg-Arg-AMC HCl and to develop safe protocols for its use in laboratory experiments.
Synthesemethoden
H-Arg-Arg-AMC HCl is synthesized from the naturally occurring amino acid arginine. The process involves the use of a chemical reaction known as ‘amidation’, whereby the carboxyl group of arginine is reacted with an amine group to form the desired product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O4.ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);1H/t15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPOAYPKJIILEC-MOGJOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN9O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Arg-AMC Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














